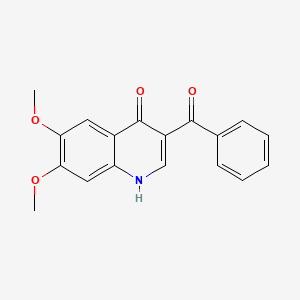
4-Fluoro-3,5-dimethylphenylacetic acid
描述
4-Fluoro-3,5-dimethylphenylacetic acid is an organic compound with the molecular formula C10H11FO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a fluorine atom at the 4-position and two methyl groups at the 3- and 5-positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3,5-dimethylphenylacetic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-fluoro-3,5-dimethylbenzaldehyde.
Grignard Reaction: The benzaldehyde is subjected to a Grignard reaction with methylmagnesium bromide to form the corresponding alcohol.
Oxidation: The alcohol is then oxidized to the corresponding carboxylic acid using an oxidizing agent such as potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using a palladium catalyst to hydrogenate the intermediate compounds.
Continuous Flow Reactors: Employing continuous flow reactors to optimize reaction conditions and improve yield.
Purification: Utilizing techniques such as recrystallization or chromatography to purify the final product.
化学反应分析
Types of Reactions
4-Fluoro-3,5-dimethylphenylacetic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction of the carboxylic acid group can yield alcohols.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenylacetic acids.
科学研究应用
4-Fluoro-3,5-dimethylphenylacetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Fluoro-3,5-dimethylphenylacetic acid involves its interaction with specific molecular targets:
Molecular Targets: Enzymes involved in metabolic pathways.
Pathways: The compound may inhibit or activate specific enzymes, leading to changes in metabolic processes.
相似化合物的比较
Similar Compounds
4-Fluorophenylacetic acid: Lacks the methyl groups at the 3- and 5-positions.
3,5-Dimethylphenylacetic acid: Lacks the fluorine atom at the 4-position.
Phenylacetic acid: Lacks both the fluorine atom and the methyl groups.
Uniqueness
4-Fluoro-3,5-dimethylphenylacetic acid is unique due to the presence of both the fluorine atom and the methyl groups, which confer distinct chemical properties and potential biological activities compared to its analogs.
属性
IUPAC Name |
2-(4-fluoro-3,5-dimethylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-6-3-8(5-9(12)13)4-7(2)10(6)11/h3-4H,5H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVZWAVFWDGHWDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



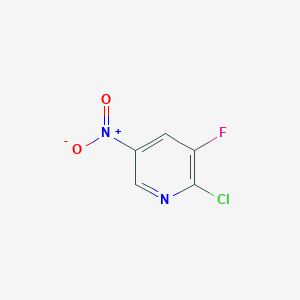

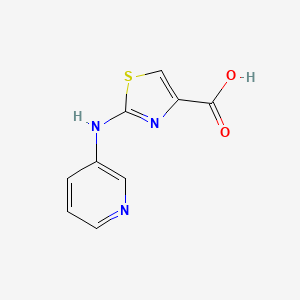
![4-[6-oxo-3-(2-thienyl)pyridazin-1(6H)-yl]butanoic acid](/img/structure/B1393282.png)
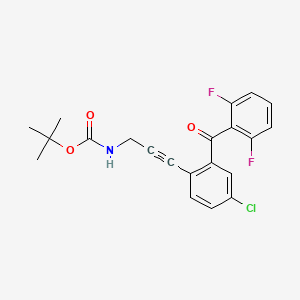
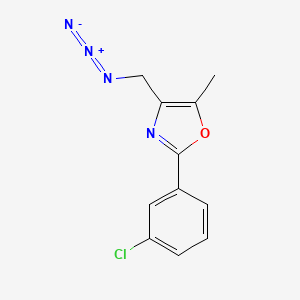
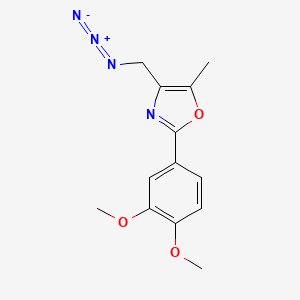
![Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid](/img/structure/B1393288.png)
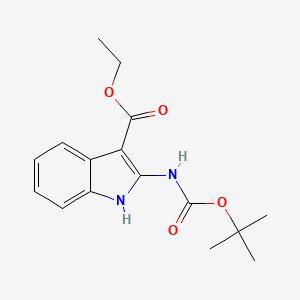
![2-(diethoxymethyl)-5,6-difluoro-1-methyl-1H-benzo[d]imidazole](/img/structure/B1393290.png)
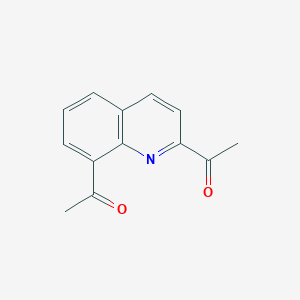
![{[5-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetic acid](/img/structure/B1393298.png)
